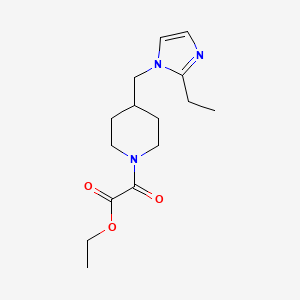

ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate

Description

Ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate is a heterocyclic compound featuring a piperidine core substituted with a 2-ethylimidazolylmethyl group at the 4-position. While direct pharmacological data for this compound are scarce in the provided evidence, its structural motifs—such as the imidazole-piperidine hybrid system—suggest similarities to compounds with CNS or antimicrobial activities .

Properties

IUPAC Name |

ethyl 2-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-3-13-16-7-10-18(13)11-12-5-8-17(9-6-12)14(19)15(20)21-4-2/h7,10,12H,3-6,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPXYDOMSULAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2CCN(CC2)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety are known to interact with a broad range of targets due to their versatile chemical and biological properties. For instance, imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds. The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which can influence its interaction with target molecules.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities.

Biological Activity

Ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

This compound features an intricate structure comprising an imidazole ring, a piperidine moiety, and an ester functional group. The molecular formula is , with a molecular weight of approximately 306.36 g/mol. This structural complexity contributes to its diverse chemical reactivity and biological activity.

Research indicates that compounds containing imidazole and piperidine rings often exhibit significant biological activity through various mechanisms:

- Neurotransmitter Modulation : this compound may interact with neurotransmitter systems, potentially influencing mood regulation and cognitive function. Studies suggest that derivatives of this compound could be effective in treating anxiety and depression by modulating serotonin and dopamine receptors.

- Enzyme Inhibition : Interaction studies have revealed that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders. For example, it may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs have shown IC50 values in the low micromolar range against colon carcinoma cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds known for their biological activities. The following table summarizes some related compounds and their characteristics:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Ethyl 4-(5-amino-1-methyl-benzimidazol-2-yl)butanoate | C14H18N4O2 | 0.88 |

| Methyl 5-amino-benzimidazole | C10H10ClN3O2 | 0.68 |

| Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-benzimidazol)butanoate | C18H24N6O4 | 0.86 |

These compounds exhibit varying degrees of similarity due to shared structural features but may possess distinct biological activities or reactivities.

Comparison with Similar Compounds

Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 3 in )

- Structure : Aromatic 4-methoxyphenyl group attached to the oxoacetate ester.

- Key Differences : Lacks the piperidine-imidazole scaffold, resulting in reduced conformational flexibility and altered hydrophobicity.

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (Compound 4 in )

- Structure : Hydroxyphenyl substituent instead of methoxy, increasing polarity.

- Key Differences : The hydroxyl group may improve water solubility but reduce membrane permeability compared to the ethylimidazole-piperidine system in the target compound.

Piperidine-Imidazole Hybrids

6-Phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1-yl)]-imidazo[2,1-b][1,3,4]thiadiazole ()

- Structure : Combines piperidine, piperazine, and imidazothiadiazole moieties.

- Patent data suggest such derivatives are explored for kinase inhibition .

Imazamethabenz Methyl Ester ()

- Structure: Methyl ester with imidazolinone and toluate groups.

- Key Differences: The imidazolinone ring (vs. 1H-imidazole) and toluate substituent confer herbicidal activity, highlighting how minor structural changes shift applications from pharmaceuticals to agrochemicals .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s piperidine-imidazole system may require multi-step synthesis, akin to imidazothiadiazole derivatives in , which utilize coupling reactions between heterocyclic cores .

- Structure-Activity Relationships (SAR) :

- Contradictions: While emphasizes marine-derived oxoacetates for drug discovery, shows structurally related imidazolinones are pesticides, underscoring the importance of substituent choice in determining bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.